Syk Inhibitor
Overview
Description
OXSI-2 is a chemical compound known for its potent inhibitory effects on spleen tyrosine kinase (Syk). Spleen tyrosine kinase is a non-receptor protein tyrosine kinase that plays a crucial role in the signaling pathways of immune cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
OXSI-2 can be synthesized through a series of chemical reactions involving the condensation of specific precursor molecules. The synthetic route typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of an indole derivative with a sulfonamide compound under controlled conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the oxindole core structure.
Functionalization: Further functionalization of the oxindole core is carried out to introduce specific substituents, enhancing the compound’s bioactivity.
Industrial Production Methods
Industrial production of OXSI-2 involves scaling up the laboratory synthesis process. The key steps include:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The crude product is purified using techniques like recrystallization and chromatography to obtain high-purity OXSI-2.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
OXSI-2 undergoes various chemical reactions, including:
Oxidation: OXSI-2 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the oxindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of OXSI-2 with modified functional groups, which can exhibit different bioactivities and properties .
Scientific Research Applications
OXSI-2 has a wide range of scientific research applications, including:
Immunology: OXSI-2 is used to study the signaling pathways of immune cells, particularly B cells and mast cells. It helps in understanding the role of spleen tyrosine kinase in immune responses.
Inflammation: The compound is employed in research on inflammatory diseases, as it can inhibit the activation of inflammasomes and the release of pro-inflammatory cytokines.
Cancer Research: OXSI-2 is investigated for its potential to inhibit cancer cell proliferation and survival by targeting spleen tyrosine kinase-mediated signaling pathways.
Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents targeting spleen tyrosine kinase.
Mechanism of Action
OXSI-2 exerts its effects by inhibiting the activity of spleen tyrosine kinase. The mechanism involves:
Binding to Spleen Tyrosine Kinase: OXSI-2 binds to the active site of spleen tyrosine kinase, preventing its phosphorylation and subsequent activation.
Inhibition of Downstream Signaling: By inhibiting spleen tyrosine kinase, OXSI-2 blocks the downstream signaling pathways that mediate immune cell activation, inflammation, and cell proliferation.
Molecular Targets: The primary molecular target of OXSI-2 is spleen tyrosine kinase, but it may also interact with other proteins involved in related signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Fostamatinib: Another spleen tyrosine kinase inhibitor with similar inhibitory effects but different pharmacokinetic properties.
Entospletinib: A second-generation spleen tyrosine kinase inhibitor with enhanced selectivity and potency.
Cerdulatinib: A dual inhibitor of spleen tyrosine kinase and Janus kinase, offering broader therapeutic potential.
Uniqueness of OXSI-2
OXSI-2 is unique due to its specific binding affinity and inhibitory potency against spleen tyrosine kinase. It exhibits a distinct chemical structure that allows for selective inhibition of spleen tyrosine kinase-mediated signaling pathways, making it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
(3Z)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-21-10-11(13-4-2-3-5-17(13)21)8-15-14-9-12(25(19,23)24)6-7-16(14)20-18(15)22/h2-10H,1H3,(H,20,22)(H2,19,23,24)/b15-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKHXLFEYOOYEY-NVNXTCNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956296-96-0 | |
Record name | OXSI-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1956296960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OXSI-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ3QBQ97C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.